(E)-4-carbomethoxycinnamic acid
Overview
Description
(E)-4-carbomethoxycinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Chemistry Applications
Cinnamic acid derivatives, especially α-cyano-4-hydroxycinnamic acid, have been extensively used for protein and peptide analysis in mass spectrometry. Ionic liquid MALDI matrix (ILM) preparations that include CHCA moieties demonstrate outstanding performance for low molecular weight carbohydrate analysis in both positive and negative ion modes. These applications highlight the significant role cinnamic acid derivatives play in enhancing analytical methodologies for biomolecular research (Schmidt De León, Salum, & Erra-Balsells, 2019).
Biochemical and Pharmacological Applications
Antioxidant Properties
Ferulic acid, a widely known hydroxycinnamic acid derivative, exhibits high antioxidant properties, which have large potential applications in the food industry as well as in health and cosmetic markets. This compound plays a crucial role in cell wall architecture in plants and has been a focus for extraction from waste materials of the agricultural industry (Barberousse et al., 2008).
Interaction with Proteins
Studies on E-4-methoxycinnamic acid have shown its interaction with solvents can significantly affect its spectral properties, suggesting potential applications in understanding molecular interactions and behaviors in various solvents. This property is crucial for designing more effective biochemical assays and understanding the pharmacokinetics of related compounds (Sıdır & Sıdır, 2018).
Cellular Protection
Hydroxycinnamic acids, including ferulic acid and p-coumaric acid, have been shown to protect against oxidative stress and genotoxicity in cultured mammalian cells. These compounds also influence the activity of enzymes like cytochrome P450 1A and cyclooxygenase-2, suggesting their potential in cancer prevention strategies (Ferguson, Zhu, & Harris, 2005).
Properties
IUPAC Name |
(E)-3-(4-methoxycarbonylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H,12,13)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHMYONDAPXJSB-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19473-96-2, 117390-07-5 | |
Record name | Benzoic acid, 4-(2-carboxyethenyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-methyl 4-(2-carboxyvinyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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